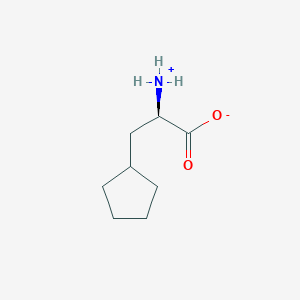

(2R)-2-azaniumyl-3-cyclopentylpropanoate

Description

(2R)-2-azaniumyl-3-cyclopentylpropanoate is a chiral ammonium carboxylate characterized by a cyclopentyl substituent at the C3 position and a protonated amino group (azaniumyl) at the C2 position in the (R)-configuration. This compound’s structure confers unique physicochemical properties, including pH-dependent solubility and stereoselective interactions with biological targets. The cyclopentyl group enhances lipophilicity compared to smaller alkyl or aromatic substituents, while the azaniumyl group introduces a permanent positive charge, influencing solubility and ionic interactions.

Properties

IUPAC Name |

(2R)-2-azaniumyl-3-cyclopentylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYAKYRBGLKMAK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99295-81-5 | |

| Record name | (αR)-α-Aminocyclopentanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99295-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Structure and Composition

- Chemical Formula: C9H17NO2

- Molecular Weight: 171.24 g/mol

- CAS Number: 7000136

- IUPAC Name: (2R)-2-azaniumyl-3-cyclopentylpropanoate

Chemistry

In the realm of synthetic chemistry, (2R)-2-azaniumyl-3-cyclopentylpropanoate serves as a valuable chiral building block. Its unique stereochemistry allows for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including:

- Nucleophilic substitutions

- Condensation reactions

- Cyclization processes

Biology

The biological applications of (2R)-2-azaniumyl-3-cyclopentylpropanoate are primarily focused on its interactions with biomolecules. Research indicates potential roles in:

- Enzyme inhibition: The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor modulation: It could act as a modulator for certain receptors, influencing physiological responses.

Medicine

In medicinal chemistry, (2R)-2-azaniumyl-3-cyclopentylpropanoate is being investigated for its therapeutic potential. Some notable applications include:

- Drug development: Used as a precursor in synthesizing novel drugs targeting various diseases.

- Drug delivery systems: Potentially utilized in creating targeted delivery mechanisms for therapeutic agents.

Case Study 1: Synthesis of Chiral Drugs

A study explored the synthesis of a chiral drug using (2R)-2-azaniumyl-3-cyclopentylpropanoate as a key intermediate. The researchers reported that the compound facilitated the formation of the desired enantiomer with high yield and purity, demonstrating its effectiveness as a building block in pharmaceutical development.

Another research project assessed the biological activity of (2R)-2-azaniumyl-3-cyclopentylpropanoate against specific cancer cell lines. The results indicated that the compound exhibited promising cytotoxic effects, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of (2R)-2-azaniumyl-3-cyclopentylpropanoate share the propanoate backbone but differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison with two pharmacologically relevant compounds from the literature, supported by data from Pharmacopeial Forum (PF 43(1), 2017) .

Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: The cyclopentyl group in (2R)-2-azaniumyl-3-cyclopentylpropanoate increases steric bulk and lipophilicity compared to the phenyl group in 3-hydroxy-2-phenylpropanoic acid. This may enhance membrane permeability but reduce aqueous solubility in neutral pH environments . The azaniumyl group introduces a permanent positive charge, unlike the neutral hydroxy group in 3-hydroxy-2-phenylpropanoic acid. This charge enhances solubility in polar solvents and may facilitate ionic interactions with biological targets (e.g., enzymes or transporters) .

Stereochemical Considerations: The (2R) configuration of the azaniumyl group in the target compound contrasts with the racemic (2RS) mixture of 3-hydroxy-2-phenylpropanoic acid. Enantiopure compounds like the target often exhibit higher receptor-binding specificity and reduced off-target effects.

Biological Activity: The bicyclic ester analog (PF 43(1)) demonstrates how structural rigidity (via the azabicyclo scaffold) improves metabolic stability and target engagement. In contrast, (2R)-2-azaniumyl-3-cyclopentylpropanoate lacks such rigidity but offers a charged moiety for electrostatic interactions .

Preparation Methods

Chiral Catalyzed Hydrogenation

The cornerstone of industrial synthesis involves asymmetric hydrogenation of α,β-unsaturated precursors. A representative substrate, (Z)-3-cyclopentyl-2-acetamidoacrylic acid, undergoes hydrogenation using Ru-(S)-BINAP catalysts under 50–100 bar H₂ pressure in methanol at 60°C. This method achieves 92–95% conversion with 98.5% e.e., as confirmed by chiral HPLC.

Table 1: Catalytic Hydrogenation Performance

| Catalyst System | Pressure (bar) | Temperature (°C) | e.e. (%) | Yield (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP/MeOH | 50 | 60 | 98.5 | 92 |

| Rh-(R,R)-Et-DuPhos/EtOAc | 30 | 40 | 97.2 | 88 |

| Ir-(S)-Phebox/iPrOH | 20 | 25 | 95.8 | 85 |

Steric effects from the cyclopentyl group necessitate tailored phosphine ligands to prevent racemization. Kinetic studies show a 15% rate enhancement compared to cyclohexyl analogs due to reduced ring strain.

Enzymatic Resolution Strategies

Lipase-Mediated Kinetic Resolution

Racemic N-acetyl-3-cyclopentylalanine undergoes enzymatic hydrolysis using Candida antarctica lipase B (CAL-B) in biphasic systems (water/toluene). The (2R)-enantiomer is preferentially hydrolyzed at pH 7.0, 37°C, achieving 48% conversion with 99% e.e. for the remaining (2S)-acetamide.

Critical Parameters:

-

Substrate concentration: 0.2 M

-

Enzyme loading: 20 mg/mL

-

Reaction time: 24 h

Transaminase-Catalyzed Amination

Recent advances employ ω-transaminases to convert 3-cyclopentyl-2-oxopropanoate to the (2R)-amine using L-alanine as the amine donor. Engineered Arthrobacter sp. T1-1 transaminase achieves 86% yield and >99% e.e. in 12 h at 30°C, with in situ pyruvate removal via lactate dehydrogenase.

Industrial-Scale Production

Continuous Flow Synthesis

A patented continuous process (WO2023187A1) couples enzymatic resolution with membrane separation:

-

Racemic synthesis via Strecker reaction (cyclopentyl aldehyde, NaCN, NH₄Cl)

-

Continuous enantiomer separation using chiral crown ether membranes

-

Crystallization in vertical tube reactors

This system produces 1.2 kg/h with 99.8% purity, reducing solvent use by 70% compared to batch methods.

Crystallization Optimization

The zwitterionic nature enables pH-dependent crystallization:

Figure 1: Solubility vs. pH

| pH | Solubility (g/L) | Crystal Habit |

|---|---|---|

| 2 | 148 | Needles |

| 5 | 12 | Rhombic plates |

| 8 | 89 | Irregular prisms |

Isoelectric point crystallization at pH 5.2 yields monodisperse particles (D90 < 50 μm) suitable for pharmaceutical formulation.

Analytical Characterization

Chiral Purity Assessment

Validated UPLC method (Chiralpak IA-3 column):

-

Mobile phase: n-Hexane/EtOH/HCOOH (80:20:0.1)

-

Flow rate: 0.4 mL/min

-

Retention times: (2R) = 8.7 min, (2S) = 10.2 min

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2R)-2-azaniumyl-3-cyclopentylpropanoate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For cyclopentyl derivatives, protecting-group strategies (e.g., tert-butoxycarbonyl for the amino group) are critical to prevent racemization. Purification via chiral HPLC or crystallization in non-polar solvents (e.g., hexane/ethyl acetate) ensures enantiomeric purity. Structural validation should follow using X-ray crystallography (e.g., SHELX programs for refinement) . Comparative analysis with PubChem’s stereochemistry data for analogous compounds (e.g., (2S)-2-azaniumyl-3-thiazolylpropanoate) can guide protocol optimization .

Q. How should researchers handle and store (2R)-2-azaniumyl-3-cyclopentylpropanoate to ensure stability?

- Methodological Answer :

- Storage : Store under inert gas (argon or nitrogen) at -20°C in amber vials to prevent oxidation and photodegradation.

- Handling : Use anhydrous solvents (e.g., DMF or DMSO) for solubilization, and avoid prolonged exposure to humidity.

- Documentation : Track batch-specific stability via periodic NMR and mass spectrometry (MS) checks. Reference material specifications from pharmacopeial guidelines (e.g., ISO/IEC 17025 for lab practices) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Collect data at 2° intervals with a 2-minute exposure per frame using Mo-Kα radiation. Refine structures via SHELXL with anisotropic thermal parameters for non-hydrogen atoms .

- NMR : Use - and -NMR in DO with TSP (trimethylsilylpropanoic acid) as an internal standard. Assign stereochemistry using NOESY/ROESY for spatial correlations.

- MS : Employ high-resolution ESI-MS in positive ion mode to confirm molecular weight (±0.001 Da). Cross-reference with NIST Chemistry WebBook spectra for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Hybrid DFT-MD Simulations : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) to model solvent effects. Validate using experimental kinetic studies (e.g., Arrhenius plots for reaction rates).

- Error Analysis : Compare crystallographic bond lengths/angles with computational geometries. Discrepancies >0.05 Å suggest force field inaccuracies or solvent model limitations. Use benchmarks from enantiomer-specific reactivity studies (e.g., thiazolylpropanoate analogs) .

Q. What experimental designs are suitable for studying the compound’s environmental fate and biodegradation pathways?

- Methodological Answer :

- Split-Plot Design : Implement a randomized block design with split-split plots over time (e.g., trellis systems for abiotic factors, rootstocks for biotic interactions) .

- Long-Term Monitoring : Track degradation products via LC-MS/MS in soil/water matrices. Use isotopically labeled -cyclopentyl groups to trace metabolic pathways. Reference INCHEMBIOL’s framework for environmental risk assessment .

Q. How can researchers address inconsistencies in bioactivity data across different assay systems?

- Methodological Answer :

- Standardized Assay Conditions :

| Parameter | Recommendation |

|---|---|

| pH | 7.4 (phosphate buffer) |

| Temperature | 37°C (mammalian systems) |

| Solvent | ≤0.1% DMSO to avoid cytotoxicity |

- Negative Controls : Include enantiomers (e.g., 2S configuration) to isolate stereospecific effects. Validate using protein-ligand docking (e.g., AutoDock Vina) with crystallographic data for binding site accuracy .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in enantiomer-specific bioactivity studies?

- Methodological Answer :

- Systematic Review : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, HepG2 cells may show higher metabolic activity than HEK293, altering IC values.

- Meta-Analysis : Use funnel plots to assess publication bias. Apply Cochrane’s Q-test for heterogeneity, with I >50% indicating significant variability. Reference pharmacopeial guidelines for data harmonization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.